molecular formula C18H14ClF3N4O4S B2996580 3,4-dimethoxy-N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}benzamide CAS No. 1305277-39-7

3,4-dimethoxy-N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}benzamide

Cat. No. B2996580
CAS RN: 1305277-39-7
M. Wt: 474.84
InChI Key: AFAMLWHMPWFSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,4-dimethoxy-N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}benzamide” is a complex organic molecule that contains several functional groups, including an amide group, an oxazole ring, and methoxy groups . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds with trifluoromethyl and trifluoromethoxy substituents, such as the one , have been studied for their potential in treating infectious diseases. They have shown promising antibacterial and antifungal activities against pathogenic strains like Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. These compounds can be more effective than standard drugs and have the potential to address issues like drug resistance and systemic toxicities .

Antiproliferative Activities

Pyrazole-sulfonamide derivatives, which include the compound , have been designed and synthesized for their antiproliferative activities. These compounds have been evaluated for their potential to inhibit the growth of cancer cells, making them valuable in cancer research and therapy .

Corrosion Inhibition

The compound, particularly the 3,4-dimethoxy variant, has been investigated as a corrosion inhibitor for metals like copper. It has shown high inhibition efficiency, forming a protective layer on the metal surface and preventing corrosion, especially in acidic environments .

Therapeutic Agents

Derivatives of the compound, such as those containing the tetrahydroquinoline moiety, have been recognized for their therapeutic properties. They exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, making them relevant in the development of new therapeutic agents .

Cancer Stem Cell Targeting

Novel derivatives of the compound have been studied for their ability to target cancer stem cells. This application is crucial in cancer treatment as it focuses on the root cause of cancer proliferation and recurrence .

Molecular Docking Simulation

The compound has been used in molecular docking simulations to predict how it interacts with biological targets. This application is significant in drug design, allowing researchers to understand the binding affinities and modes of action of potential drugs .

properties

IUPAC Name

3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4O4S/c1-10-15(16(27)23-13-3-2-4-14(9-13)30-18(20,21)22)17(25-24-10)31(28,29)26-12-7-5-11(19)6-8-12/h2-9,26H,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAMLWHMPWFSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

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